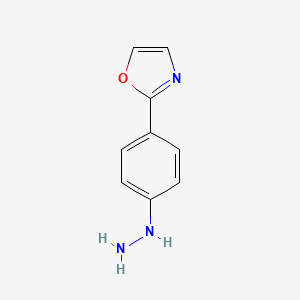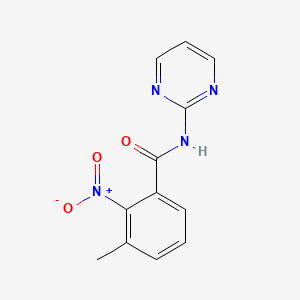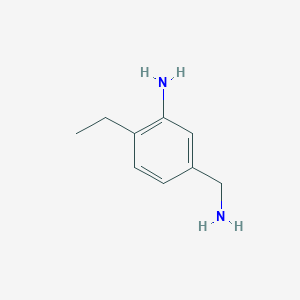
5-(Aminomethyl)-2-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminometil)-2-etil-anilina es un compuesto orgánico que pertenece a la clase de las aminas aromáticas. Se caracteriza por la presencia de un grupo amino (-NH2) unido a un anillo de benceno, que también contiene un grupo etil (-C2H5) y un grupo metil (-CH2NH2)
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(Aminometil)-2-etil-anilina se puede lograr a través de varios métodos. Un enfoque común implica la aminación reductiva de 2-etilbenzaldehído con formaldehído y amoníaco. Esta reacción normalmente requiere un catalizador como paladio sobre carbono (Pd/C) y gas hidrógeno en condiciones suaves .
Otro método implica la nitración de 2-etil-anilina seguida de la reducción del grupo nitro a un grupo amino. Este proceso se puede llevar a cabo utilizando ácido nítrico para la nitración y gas hidrógeno con un catalizador de paladio para la reducción .
Métodos de producción industrial
En entornos industriales, la producción de 5-(Aminometil)-2-etil-anilina a menudo implica procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas permite una síntesis eficiente a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
5-(Aminometil)-2-etil-anilina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los compuestos nitroso o nitro correspondientes.
Reducción: El compuesto se puede reducir para formar derivados con diferentes grupos funcionales.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como halogenación, sulfonación y nitración.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados nitro, compuestos halogenados y derivados sulfonados, que se pueden utilizar aún más en varios procesos químicos .
Aplicaciones Científicas De Investigación
5-(Aminometil)-2-etil-anilina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Se estudia el compuesto por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se está investigando su potencial como precursor de compuestos farmacéuticos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo por el cual 5-(Aminometil)-2-etil-anilina ejerce sus efectos implica interacciones con varios objetivos moleculares. El grupo amino puede formar enlaces de hidrógeno con otras moléculas, influyendo en su reactividad y estabilidad. Además, el anillo aromático puede participar en interacciones π-π, afectando el comportamiento del compuesto en diferentes entornos .
Comparación Con Compuestos Similares
Compuestos similares
2-Etil-anilina: Carece del grupo aminometil, lo que da como resultado una reactividad y aplicaciones diferentes.
5-(Aminometil)-2-metil-anilina: Estructura similar pero con un grupo metil en lugar de un grupo etil, lo que lleva a variaciones en las propiedades químicas.
5-(Aminometil)-2-furanmetanol: Contiene un anillo de furano en lugar de un anillo de benceno, lo que altera significativamente su comportamiento químico.
Singularidad
5-(Aminometil)-2-etil-anilina es única debido a la presencia de un grupo etil y un grupo aminometil en el anillo aromático.
Propiedades
Número CAS |
200281-41-0 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5H,2,6,10-11H2,1H3 |
Clave InChI |
GPMKFLWXSPKQDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


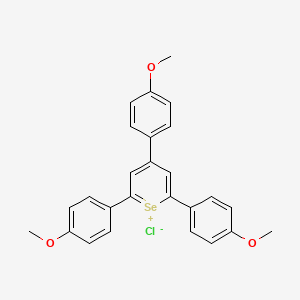
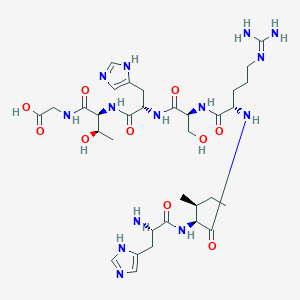
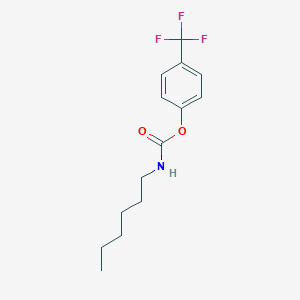
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)


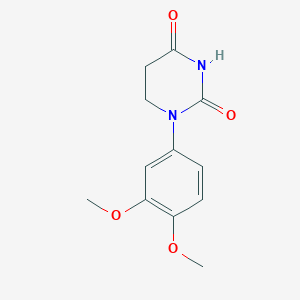
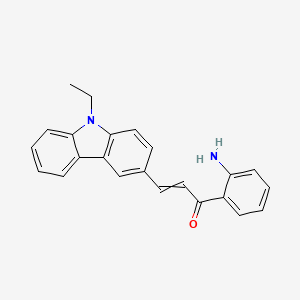
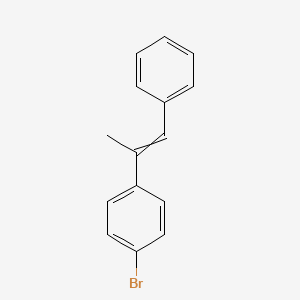
![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
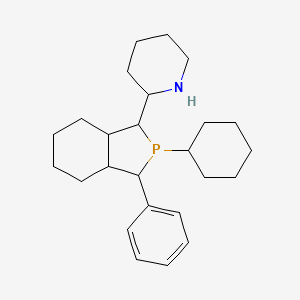
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
